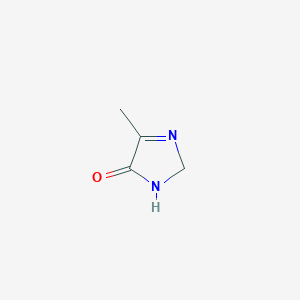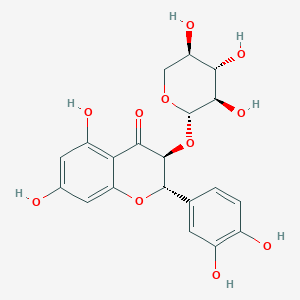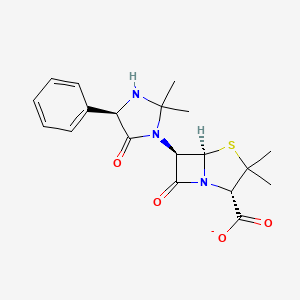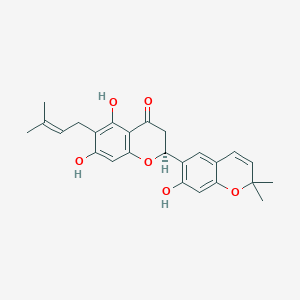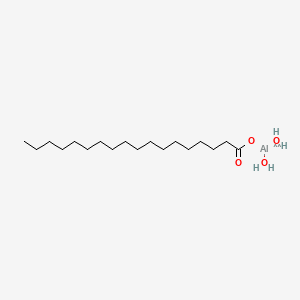
Aluminum monostearate
概要
説明
ステアリン酸アルミニウムは、ステアリン酸とアルミニウムの塩である有機化合物です。 この化合物は、ゲルを形成し、エマルジョンを安定化させる能力があるため、製薬および化粧品業界で広く使用されています .
2. 製法
合成ルートと反応条件: ステアリン酸アルミニウムは、通常、アルミニウムとステアリン酸を反応させることによって調製されます。 一般的な方法の1つは、ステアリン酸を水酸化ナトリウムでけん化し、続いてステアリン酸アルミニウムを沈殿させる方法です . 反応条件、たとえば反応物のモル比、温度、混合速度は、目的の生成物を得るために重要です .
工業生産方法: 工業的な設定では、ステアリン酸アルミニウムは、無水ピリジン中でアルミニウムイソプロポキシドとステアリン酸を反応させることによって製造され、ピリジン錯体の沈殿が誘発されます。 次に、ピリジンを真空下で除去して、ステアリン酸アルミニウムを得ます .
準備方法
Synthetic Routes and Reaction Conditions: Aluminium monostearate is typically prepared by reacting aluminium with stearic acid. One common method involves the saponification of stearic acid with sodium hydroxide, followed by the precipitation of aluminium monostearate . The reaction conditions, such as the molar ratio of reactants, temperature, and mixing speed, are crucial for obtaining the desired product .
Industrial Production Methods: In industrial settings, aluminium monostearate is produced by reacting aluminium isopropoxide with stearic acid in anhydrous pyridine, which induces the precipitation of the pyridine complex. The pyridine is then removed under vacuum to yield aluminium monostearate .
化学反応の分析
反応の種類: ステアリン酸アルミニウムは主に置換反応を起こします。 塩酸と反応して脂肪酸を遊離させ、脂肪酸は液体の表面に油状の層として浮きます .
一般的な試薬と条件:
塩酸: ステアリン酸アルミニウムから脂肪酸を遊離させるために使用されます.
水酸化ナトリウム: ステアリン酸アルミニウムを調製するためのけん化プロセスで使用されます.
生成される主な生成物: ステアリン酸アルミニウムの反応から生成される主な生成物には、脂肪酸とアルミニウム塩が含まれます .
4. 科学研究における用途
ステアリン酸アルミニウムは、科学研究において幅広い用途があります。
科学的研究の応用
Aluminium monostearate has a wide range of applications in scientific research:
作用機序
ステアリン酸アルミニウムの作用機序には、特定の分子標的に結合する能力が含まれます。
トロポニンC: アルミニウムはこの筋肉タンパク質に結合し、電圧依存性カルシウム輸送を阻害します.
電圧依存性アニオンチャネル(VDAC): アルミニウムはこれらのミトコンドリアチャネルの活性を阻害し、細胞プロセスに影響を与えます.
類似の化合物:
ステアリン酸アルミニウム: 塗料とグリースの増粘剤として使用されます.
ステアリン酸アルミニウム: 塗料やエナメルに有用です.
独自性: ステアリン酸アルミニウムは、ゲルを形成し、エマルジョンを安定化させる能力があるため、製薬および化粧品業界で特に価値があります .
ステアリン酸アルミニウムの特性、製法、化学反応、用途、作用機序を理解することで、研究者や業界の専門家は、さまざまな分野でこの化合物をより適切に活用できます。
類似化合物との比較
Aluminium Distearate: Used as a thickener in paints and greases.
Aluminium Tristearate: Useful in paints and enamels.
Uniqueness: Aluminium monostearate is unique due to its ability to form gels and stabilize emulsions, making it particularly valuable in the pharmaceutical and cosmetic industries .
By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of aluminium monostearate, researchers and industry professionals can better utilize this compound in various fields.
特性
InChI |
InChI=1S/C18H36O2.Al.2H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;/h2-17H2,1H3,(H,19,20);;2*1H2/q;+1;;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPZNTLJVJGRCI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Al].O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39AlO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048697 | |
| Record name | Aluminum monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Aluminum, dihydroxy(octadecanoato-.kappa.O)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Mechanism of Action |
Antacids perform a neutralization reaction, ie. they buffer gastric acid, raising the pH to reduce acidity in the stomach. When gastric hydrochloric acid reaches the nerves in the gasitrointestinal mucosa, they signal pain to the central nervous system. This happens when these nerves are exposed, as in peptic ulcers. The gastric acid may also reach ulcers in the esophagus or the duodenum. Other mechanisms may contribute, such as the effect of aluminum ions inhibiting smooth muscle cell contraction and delaying gastric emptying. Aluminum is known to bind troponin C (a muscle protein) and to interfere with voltage-dependent calcium transport. Aluminum also binds to and inhibits the activity of mitochondrial voltage gated channels (VDAC). | |
| Record name | Aluminium monostearate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01375 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
7047-84-9 | |
| Record name | Aluminum monostearate [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007047849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminium monostearate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01375 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aluminum, dihydroxy(octadecanoato-.kappa.O)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydroxyaluminium stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-S-[(1Z)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257606.png)


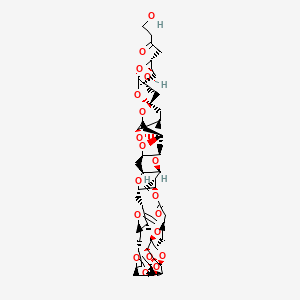
![2-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-3-methyl-tetrahydrofuran-3,4-diol](/img/structure/B1257614.png)
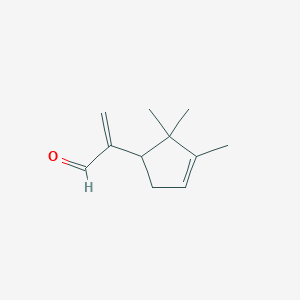
![1-S-[(1Z)-3-methyl-N-(sulfooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257619.png)
![8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 3-(4-chlorophenyl)-8-methyl-, methyl ester, (1R,2S,3S,5S)-](/img/structure/B1257620.png)
![(8R,9S,10S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1257622.png)

